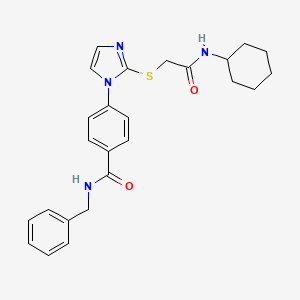

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c30-23(28-21-9-5-2-6-10-21)18-32-25-26-15-16-29(25)22-13-11-20(12-14-22)24(31)27-17-19-7-3-1-4-8-19/h1,3-4,7-8,11-16,21H,2,5-6,9-10,17-18H2,(H,27,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEGEJIDBQTWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common to enhance the reaction efficiency and yield . Ultrasonic irradiation is also utilized to accelerate the reaction process and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.

Reduction: Reduction reactions can modify the imidazole ring or the benzamide moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and imidazole positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.

Major Products

The major products formed from these reactions include benzoic acids, reduced imidazole derivatives, and substituted benzamides.

Scientific Research Applications

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N-benzyl-4-((heteroaryl)methyl)benzamides: These compounds share a similar benzamide structure and are known for their antitubercular activity.

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds are studied for their neuraminidase inhibitory activity.

Uniqueness

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, with the CAS number 1207027-13-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

- Molecular Formula : C₃₀H₃₃N₄O₂S

- Molecular Weight : 434.6 g/mol

- Structure : The compound features a benzamide structure linked to an imidazole moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit notable antitumor properties. For instance, derivatives containing imidazolinyl groups have shown high potential in inhibiting the proliferation of various cancer cell lines.

Case Study: Antitumor Activity Assessment

A study evaluated the antitumor effects of related compounds on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with imidazole derivatives displayed significant cytotoxicity:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |

| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |

| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

These findings suggest that the presence of specific functional groups significantly influences the antitumor efficacy of these compounds .

Antimicrobial Activity

In addition to its antitumor properties, N-benzyl derivatives have been assessed for their antimicrobial effects against various pathogens.

Testing Methodology

Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Results Summary

The tested compounds exhibited varying degrees of antibacterial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL |

(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)

The biological activity of N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is hypothesized to involve interaction with DNA and cellular pathways that regulate proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and modes of action of this compound with target proteins involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. What are the critical steps in synthesizing N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Thioether formation : Coupling a thiol-containing imidazole intermediate with a chloroacetamide derivative under basic conditions (e.g., NaOH in ethanol) .

- Amide bond formation : Reacting a benzylamine derivative with a carboxylic acid or activated ester intermediate, often using coupling agents like EDCI or HOBt .

- Catalytic hydrogenation : To reduce intermediates (e.g., nitro groups), palladium on carbon (Pd/C) or Raney nickel may be used, with solvent selection (ethanol vs. water) critical to avoid dehalogenation byproducts .

- Purification : Chromatography (HPLC) or recrystallization (methanol/water) ensures high purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Key methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions, cyclohexylamino group conformation, and thioether linkage .

- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm, imidazole N-H) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize byproducts like dehalogenation or ring-opening?

- Catalyst selection : Replace Pd/C with Raney nickel to suppress hydrodechlorination during hydrogenation .

- Solvent control : Use water instead of ethanol for hydrogenation to reduce side reactions (e.g., Table 1 in shows 92% yield with water vs. <50% with ethanol).

- Temperature modulation : Maintain 45°C during cyclization to avoid incomplete imidazole ring formation .

- Base optimization : NaOH (2 equiv) outperforms weaker bases (NaCO) in promoting Schiff base formation .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Compare analogues with:

- Varied substituents on the benzamide (e.g., methoxy vs. chloro) .

- Alternative thioether linkers (e.g., ethyl vs. propyl chains) .

- Cyclohexylamino replacements (e.g., morpholine, piperidine) .

- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays .

- Computational modeling : Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinity trends .

Q. What methodologies are recommended to study its interaction with biological targets?

- Enzyme inhibition assays : Measure IC values via colorimetric substrates (e.g., ATPase activity using malachite green) .

- Cellular uptake studies : Use fluorescently tagged analogues and confocal microscopy to track subcellular localization .

- Protein binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants () .

- Metabolic stability : Incubate with liver microsomes and analyze degradation via LC-MS .

Q. How can contradictions in reaction yields or biological activity data be resolved?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts in ).

- Reaction reproducibility : Standardize solvent purity, catalyst batch, and degassing protocols .

- Biological triplicates : Run assays in triplicate with positive/negative controls (e.g., cisplatin for cytotoxicity) to account for variability .

- Data normalization : Express activity relative to a reference compound (e.g., % inhibition vs. staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.